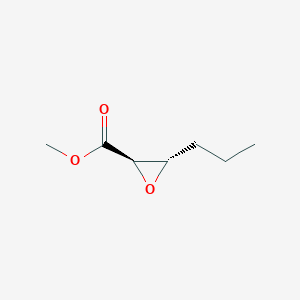

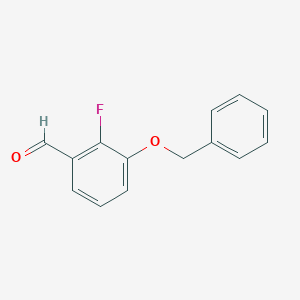

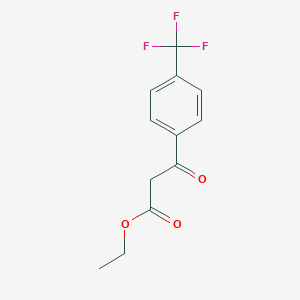

3-Benzyloxy-2-fluorobenzaldehyde

Descripción general

Descripción

Synthesis Analysis

Synthesis Approach : The synthesis of related fluorobenzaldehydes involves steps like condensation reactions and methyloxime derivatives utilization. For instance, o-fluorobenzaldehydes react with hydrazine for indazole synthesis, highlighting a method potentially adaptable for 3-Benzyloxy-2-fluorobenzaldehyde (Lukin et al., 2006).

Catalytic Processes : Palladium-catalyzed ortho-bromination is used in synthesizing substituted benzaldehydes, which may be relevant for producing 3-Benzyloxy-2-fluorobenzaldehyde variants (Dubost et al., 2011).

Molecular Structure Analysis

- Spectroscopic Analysis : Studies on fluorobenzaldehydes using Fourier Transform Microwave Spectroscopy provide insights into molecular structures, rotamer orientations, and bond lengths, which are crucial for understanding 3-Benzyloxy-2-fluorobenzaldehyde's molecular structure (Sun et al., 2018).

Chemical Reactions and Properties

- Reaction Pathways : Investigations into reactions of similar benzaldehydes with various reactants, like alkynes and alkenes, reveal insights into potential reaction pathways and product formation for 3-Benzyloxy-2-fluorobenzaldehyde (Kokubo et al., 1999).

Physical Properties Analysis

- Structural Transformations : Studies on fluorobenzaldehydes under cryogenic conditions offer insights into conformational compositions and phase transformations, relevant for understanding 3-Benzyloxy-2-fluorobenzaldehyde's physical behavior (Ildız et al., 2018).

Chemical Properties Analysis

- Catalyzed Reactions : The catalyzed reactions of benzaldehydes with reagents like In(OTf)3, leading to the formation of ethers and thioethers, demonstrate the reactivity of compounds structurally related to 3-Benzyloxy-2-fluorobenzaldehyde (Prajapati et al., 2019).

Aplicaciones Científicas De Investigación

pH Sensor Development : A study by Saha et al. (2011) developed a new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), as a highly selective and sensitive fluorescent pH sensor.

Synthesis of Benzylidene-oxaindolizidines : A study by Möhrle et al. (2003) demonstrated the synthesis of benzylidene-oxaindolizidines and analyzed the crystal structure of these compounds.

Preparation of Ortho-Alkoxybenzaldehydes : Research by Engle et al. (2015) developed a three-step procedure for preparing ortho-alkoxybenzaldehydes from ortho-fluorobenzaldehydes for use in olefin metathesis catalysts.

Rotamer Analysis : A study by Sun et al. (2018) investigated the rotamers of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, showing bond length alternation in the benzene ring.

Synthesis of Fluorinated 1,5-Benzothiazepines : Research by Jagadhani et al. (2015) synthesized fluorinated 1,5-benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde and hydroxy acetophenones.

Indazole Synthesis : A study by Lukin et al. (2006) developed a new practical synthesis of indazoles by condensing o-fluorobenzaldehydes.

Pharmaceutical Applications : Research by St-Jean et al. (2018) optimized reaction conditions to produce 3-fluoro-2-formylphenylboronic acid efficiently for pharmaceutical applications.

Fluorinated Microporous Polyaminals : A study by Li et al. (2016) synthesized fluorinated microporous polyaminals for adsorption of carbon dioxide and selectivities over nitrogen and methane.

Safety And Hazards

The safety data sheet for this compound indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

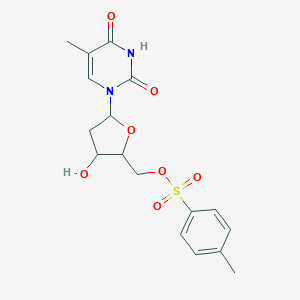

2-fluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGBECELFZROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340073 | |

| Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2-fluorobenzaldehyde | |

CAS RN |

103438-90-0 | |

| Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)